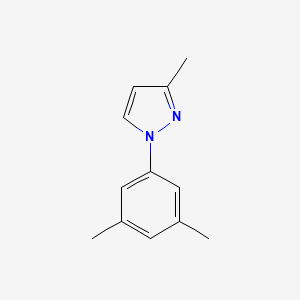
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group and a methyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions, often in the presence of a catalyst or acidic medium to facilitate the cyclization process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the phenyl ring or the pyrazole ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls .
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazole: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazole: Another structural isomer with different substitution positions.
1-(3,5-Dimethylphenyl)-3-ethyl-1H-pyrazole: This compound has an ethyl group instead of a methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group and the methyl group on the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C12H14N2/c1-9-6-10(2)8-12(7-9)14-5-4-11(3)13-14/h4-8H,1-3H3 |
InChI Key |
NZJFRFLSWBXBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















